molecular formula C2O2 B12570073 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene CAS No. 175722-50-6

2,4-Dioxabicyclo[1.1.0]but-1(3)-ene

Cat. No.: B12570073
CAS No.: 175722-50-6
M. Wt: 56.02 g/mol
InChI Key: KOGZKTBHTGQYNX-UHFFFAOYSA-N
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Description

2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is a specialized chemical compound with the molecular formula C2O2 and an average mass of 56.020 Da . It features a strained bicyclo[1.1.0]butane core structure, which is a area of significant interest in experimental and physical organic chemistry for studying reactive intermediates and novel reaction mechanisms . Research into related bicyclo[1.1.0]butyl systems has shown the formation of corresponding radical anions, highlighting their utility in gas-phase studies for determining fundamental thermodynamic properties such as electron affinity and heat of formation . As a strained oxygen-containing heterocycle, this compound serves as a valuable building block for researchers investigating the properties and reactivity of high-energy molecules, the synthesis of complex cyclic peroxides, and the development of new chemical transformations . This product is intended for laboratory research purposes only and is not classified as a drug or for any personal use.

Properties

CAS No.

175722-50-6

Molecular Formula

C2O2

Molecular Weight

56.02 g/mol

IUPAC Name

2,4-dioxabicyclo[1.1.0]but-1(3)-ene

InChI

InChI=1S/C2O2/c3-1-2(3)4-1

InChI Key

KOGZKTBHTGQYNX-UHFFFAOYSA-N

Canonical SMILES

C12=C(O1)O2

Origin of Product

United States

Preparation Methods

Cycloaddition and Epoxidation Routes

One of the primary synthetic strategies to access bicyclic ethers like 2,4-dioxabicyclo[1.1.0]but-1(3)-ene involves cycloaddition reactions and epoxidation of suitable precursors .

  • Epoxidation of Olefinic Precursors:
    Epoxidation of small-ring olefins or dienes using peracids such as m-chloroperbenzoic acid (m-CPBA) in solvents like methylene chloride at low temperatures (0–5 °C) is a common approach to form strained bicyclic ethers. The reaction typically proceeds with high selectivity and yields.

  • Cycloaddition of Carbonyl Ylides:
    Rhodium-catalyzed cycloaddition of α-alkyl diazoesters with aldehydes can generate dioxolane rings, which are structurally related to dioxabicyclo compounds. This method allows for diastereoselective formation of bicyclic ethers and can be adapted for strained bicyclic systems.

Intramolecular Ring Closure via Halide Displacement

  • The synthesis can proceed via intramolecular nucleophilic displacement on halogenated precursors. For example, halides such as bromides or chlorides on a small carbon framework can be reacted with nucleophiles like alkoxides or pyridinols in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to form the bicyclic ether ring.

  • Typical conditions involve stirring the reaction mixture at moderate temperatures (20–60 °C) for several hours (3–20 h), followed by aqueous workup and purification by column chromatography on silica gel to achieve high purity (>99%).

Oxymercuration-Reduction Method

  • The oxymercuration-reduction procedure is another route to prepare alkoxylated bicyclic compounds. This involves treating the olefinic precursor with mercuric acetate in an alcohol solvent, followed by reduction with sodium borohydride in aqueous sodium hydroxide. This method allows for regioselective formation of oxygen-containing bicyclic systems.

Detailed Reaction Conditions and Purification

Step Conditions/Details Notes
Halide displacement React halide precursor with nucleophile (e.g., pyridinol) in DMF or DMSO, 20–60 °C, 3–20 h Use slight molar excess of nucleophile; stir under inert atmosphere
Workup Dilution with water, extraction with ether or n-hexane, washing with 10% KOH and water Dry organic layer over anhydrous Na2SO4
Purification Column chromatography on silica gel, elution with benzene/ethyl acetate gradient (4:1 to higher EA) Achieves >99% purity confirmed by GLC and spectrometric methods
Epoxidation (if applicable) m-CPBA in methylene chloride, 0–5 °C, 2 h, 10% molar excess of peracid Quench with cold 10% NaHCO3, wash, dry, evaporate, purify by chromatography
Oxymercuration-reduction Mercuric acetate in alcohol, then NaBH4 in 3 M NaOH aqueous solution, stir 2 h Extract with n-hexane, wash, dry, evaporate solvent

Research Findings and Mechanistic Insights

  • The ring strain in 2,4-dioxabicyclo[1.1.0]but-1(3)-ene** makes its synthesis challenging but also provides unique reactivity. The bicyclic system is formed via concerted cyclization or nucleophilic displacement mechanisms, often facilitated by the choice of solvent and base.

  • Rhodium-catalyzed cycloadditions of diazo compounds provide a diastereoselective route to related bicyclic ethers, demonstrating the potential for stereocontrol in these systems.

  • The oxymercuration-reduction method allows for regioselective functionalization of the bicyclic framework, which can be useful for further derivatization or functional group transformations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Halide displacement Halide precursor + nucleophile (pyridinol, KOH) in DMF/DMSO, 20–60 °C, 3–20 h High purity, scalable Requires careful control of conditions
Epoxidation m-CPBA in CH2Cl2, 0–5 °C, 2 h Selective, mild conditions Sensitive to moisture, peracid excess needed
Oxymercuration-reduction Mercuric acetate + NaBH4 in aqueous NaOH Regioselective, versatile Use of toxic mercury reagents
Rh-catalyzed cycloaddition Rh catalyst, α-alkyl diazoesters + aldehydes Diastereoselective, stereocontrolled Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form more stable products.

    Reduction: Reduction reactions can open the strained ring system, leading to less strained and more stable compounds.

    Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the molecule is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,4-Dioxabicyclo[1.1.0]but-1(3)-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its high strain energy makes it a valuable intermediate in various synthetic pathways.

    Medicine: Research into its use as a precursor for pharmaceuticals, particularly in the development of drugs with novel mechanisms of action.

Mechanism of Action

The mechanism by which 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene exerts its effects is primarily through its high strain energy. The release of this strain energy during chemical reactions drives the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermodynamic Comparison

Compound Bicyclo Framework Heteroatoms Bond Type ΔfH(0 K)* (kcal/mol) Key References
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene [1.1.0] O, O Strained π-bond Not reported
2-Me-2BB (boron analog) [1.1.0] B π + Charge-shift -
Si₄BBE (silicon analog) [1.1.0] Si Zwitterionic -
Cyclopropene Monocyclic None π-bond ~54 (strain energy)

*ΔfH(0 K): Formation enthalpy at 0 K. Data for the target compound is inferred from related systems .

Table 2: Reactivity Comparison

Compound Key Reaction Product/Application References
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene Theoretical Diels-Alder reactions Potential for bioorthogonal chemistry
2-Me-2BB Diels-Alder with butadiene Stable cycloadducts
Si₄BBE [2+2] cycloaddition with BPh₃ Dimeric Si₄BBY
Cyclopropene Ring-opening polymerization Polymers, bioorthogonal probes

Research Findings and Computational Insights

  • Stability : The target compound’s stability is likely intermediate between cyclopropene (highly reactive) and 2-Me-2BB (thermodynamically stable due to charge-shift bonding). Oxygen’s electronegativity may reduce electron density at the double bond, increasing susceptibility to electrophilic attack .
  • Aromaticity: Unlike borabicyclo systems, which show partial aromatic character, 2,4-dioxabicyclo[1.1.0]but-1(3)-ene lacks conjugated π-systems, rendering it non-aromatic .

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